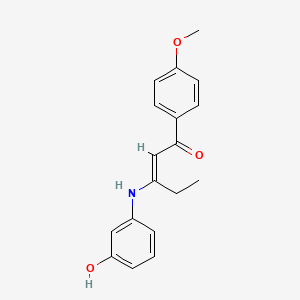
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one typically involves the condensation of 3-hydroxyaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates the 3-hydroxyaniline, allowing it to attack the carbonyl carbon of the 4-methoxybenzaldehyde. The resulting intermediate undergoes dehydration to form the final enone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3-hydroxyanilino)-1-phenyl-2-penten-1-one: Similar structure but lacks the methoxy group.
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one: Similar structure but has an additional methoxy group on the aniline ring.
Uniqueness
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)pent-2-en-1-one |
InChI |
InChI=1S/C18H19NO3/c1-3-14(19-15-5-4-6-16(20)11-15)12-18(21)13-7-9-17(22-2)10-8-13/h4-12,19-20H,3H2,1-2H3/b14-12+ |
Clave InChI |
SEXIWTJTWINHHS-WYMLVPIESA-N |
SMILES isomérico |
CC/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)O |
SMILES canónico |
CCC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010277.png)
![2-[2-(5-Bromo-furan-2-carbonyloxy)-acetylamino]-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B15010286.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)
![N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B15010317.png)

![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![3-methoxy-N-(4-methoxyphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15010333.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
